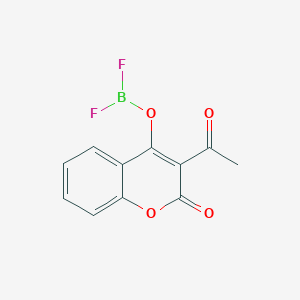

3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate

Vue d'ensemble

Description

3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a difluoridoborate group attached to the chromen-2-one core structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate typically involves the reaction of 3-acetyl-2-oxo-2H-chromen-4-yl boronic acid with a fluorinating agent. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction mixture is typically heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the boronic acid to the difluoridoborate derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, which can lead to higher efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The difluoridoborate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate serves as a crucial building block in synthetic chemistry. It can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the synthesis of more complex molecular structures. For instance, it can be oxidized to form corresponding quinones or reduced to convert carbonyl groups into alcohols.

Biological Applications

Enzyme Inhibition and Biological Imaging

Research has indicated that this compound may act as an enzyme inhibitor, which is significant for drug development. Additionally, its fluorescent properties make it a potential candidate for biological imaging applications. The ability to visualize biological processes in real-time is crucial for understanding cellular mechanisms and disease progression.

Therapeutic Potential

In the medical field, this compound has been explored for its anti-inflammatory, anti-cancer, and anti-microbial properties. Preliminary studies suggest that it may inhibit cancer cell proliferation and possess cytotoxic effects against various pathogens.

Industrial Applications

Material Development

The compound's unique optical and electronic properties make it suitable for the development of new materials. These materials can be utilized in various applications such as organic electronics, photonics, and sensors. The incorporation of difluoridoborate enhances the material's performance in electronic devices.

Case Studies

Case Study: Anti-Cancer Activity

A study investigating the anti-cancer properties of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through a mechanism involving the inhibition of specific signaling pathways associated with cell survival.

Case Study: Fluorescent Probes

In another study focused on biological imaging, researchers utilized this compound as a fluorescent probe to visualize cellular processes in live cells. The compound's fluorescence properties allowed for real-time tracking of cellular dynamics, providing insights into cellular behavior under various conditions.

Mécanisme D'action

The mechanism of action of 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoridoborate group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the chromen-2-one core structure can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde

- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

- 4-Hydroxy-3-(2-oxo-2H-chromen-3-yl)chromen-2-one

Uniqueness

3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate is unique due to the presence of the difluoridoborate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Activité Biologique

3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate is a novel compound belonging to the class of chromen-2-one derivatives. Its unique difluoridoborate group contributes to its distinct chemical and biological properties, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.98 g/mol. The compound's structure can be represented as follows:

Target Interaction

Research indicates that compounds similar to this compound interact with Toll-like receptor (TLR) 2 , which plays a crucial role in the innate immune response. Activation of TLR2 can lead to the formation of TLR2/1 heterodimers, subsequently activating the nuclear factor κB (NF-κB) signaling pathway, which is involved in inflammatory responses and immune regulation.

Biochemical Pathways

The activation of NF-κB has significant downstream effects, including the modulation of various pro-inflammatory cytokines. This pathway's activation suggests potential therapeutic uses in conditions characterized by inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, its molecular weight may influence its bioavailability and distribution within biological systems. The compound's stability is suggested by its melting point, which is reported to be between 268–270°C .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit potent biological activities against various cancer cell lines. For example, compounds structurally related to this compound showed IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating significant anti-cancer potential .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.47 | MCF-7 |

| Compound B | 9.54 | MCF-7 |

| 3-Acetyl... | TBD | TBD |

Case Studies

Recent studies have highlighted the anti-inflammatory properties of similar compounds through their ability to inhibit albumin denaturation. For instance, a comparative study showed that an amide derivative exhibited greater activity than ibuprofen, with an IC50 value significantly lower than that of ibuprofen (368.66 µM) . This suggests that this compound may also possess similar protective effects against protein denaturation.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the reaction of 3-acetylchromenone derivatives with fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency.

Propriétés

IUPAC Name |

3-acetyl-4-difluoroboranyloxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BF2O4/c1-6(15)9-10(18-12(13)14)7-4-2-3-5-8(7)17-11(9)16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQCWJMYPTZHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=C(C(=O)OC2=CC=CC=C21)C(=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337258 | |

| Record name | 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873326-02-4 | |

| Record name | 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.